1-(3-Chloro-4-methylphenyl)-1H-indazole
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Overview
Description
1-(3-Chloro-4-methylphenyl)-1H-indazole is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-methylphenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Solvolysis: The compound can undergo solvolysis in aqueous acetone, where the chloro group is replaced by a hydroxyl group.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-1H-indazole can be compared with other similar compounds such as:
1-(3-Chloro-4-methylphenyl)-3-methylurea: This compound also contains a chloro and methyl group on the phenyl ring but differs in its functional group, leading to different chemical properties and applications.
3-Chloro-4-methylphenyl isocyanate: Another related compound with similar substituents but different reactivity and uses.
1-(3-Chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone: Known for its herbicidal properties and different mechanism of action.
Biological Activity
1-(3-Chloro-4-methylphenyl)-1H-indazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical pathways, molecular targets, and potential therapeutic applications, drawing from various studies and research findings.
Chemical Structure
The chemical structure of this compound is characterized by an indazole core substituted with a chloro and methyl group on the phenyl ring. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with IC50 values indicating potent antiproliferative effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon Cancer) | 0.64 | Inhibition of PLK4 |
MCF-7 (Breast Cancer) | 0.69 - 22 | Tubulin polymerization interference |
MDA-MB-231 (Triple-Negative Breast Cancer) | 23 - 33 | Interaction at colchicine-binding site on tubulin |
These findings suggest that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antiviral Activity
Preliminary studies have also indicated antiviral properties, particularly against viral strains such as H5N1. The compound's efficacy appears to correlate with its lipophilicity and the electron-withdrawing nature of substituents on the anilide ring, enhancing its ability to inhibit viral growth while maintaining low cytotoxicity .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. In studies against various bacterial strains, it demonstrated significant inhibition zones comparable to standard antibiotics. For example:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Pseudomonas aeruginosa | 22 |
Klebsiella pneumoniae | 25 |
These results highlight its potential as a therapeutic agent in treating bacterial infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tubulin Destabilization : The compound interferes with tubulin polymerization, which is critical for mitotic spindle formation during cell division.
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, such as PLK4 and Aurora kinases, which are essential for cell cycle regulation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have documented the therapeutic potential of indazole derivatives, including this compound:
- Case Study on Colon Cancer : A mouse model study demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, supporting its use as a novel candidate for cancer therapy .
- Antiviral Efficacy Against H5N1 : In vitro assays revealed that the compound effectively inhibited H5N1 viral replication with minimal cytotoxicity to host cells, suggesting its potential application in antiviral drug development .
Properties
CAS No. |
673448-62-9 |
---|---|
Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)indazole |
InChI |
InChI=1S/C14H11ClN2/c1-10-6-7-12(8-13(10)15)17-14-5-3-2-4-11(14)9-16-17/h2-9H,1H3 |
InChI Key |
GVBKXGKEICHAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=CC=CC=C3C=N2)Cl |
Origin of Product |
United States |
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